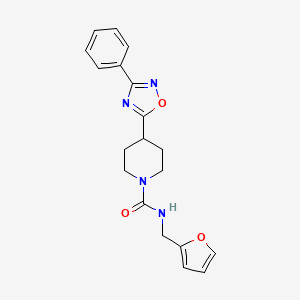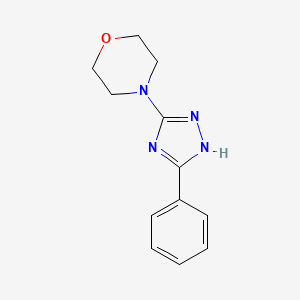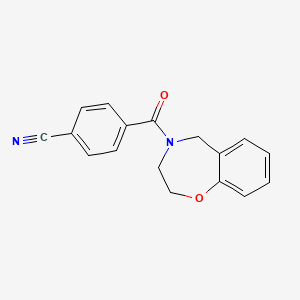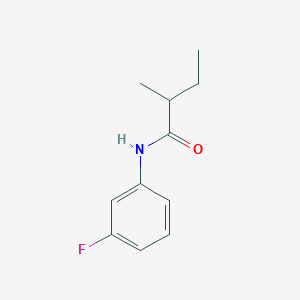
N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide, also known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FPOP is a small molecule that can be synthesized using various methods, and its mechanism of action has been studied in detail.
作用机制
N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide modifies proteins by reacting with solvent-accessible amino acid residues, such as histidine, methionine, and tyrosine, under oxidative conditions. This compound generates hydroxyl radicals, which react with the amino acid residues and introduce a covalent modification. The modification can be detected by mass spectrometry, which allows the identification of the modified residues and the site-specific mapping of protein-protein interactions.
Biochemical and Physiological Effects
This compound can induce oxidative modifications in proteins, which can affect their biochemical and physiological functions. This compound can induce protein unfolding, aggregation, and degradation, which can affect protein stability and activity. This compound can also induce protein-protein interactions, which can affect signaling pathways and cellular functions. The biochemical and physiological effects of this compound depend on the protein target and the site of modification.
实验室实验的优点和局限性
N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide has several advantages for lab experiments, such as the site-specificity of the modification, the compatibility with native conditions, and the sensitivity of detection. This compound can also be used for high-throughput analysis, which allows the screening of protein-ligand interactions and protein-protein interactions. However, this compound has some limitations, such as the potential for non-specific modifications, the requirement for oxidative conditions, and the potential for protein damage and loss of activity.
未来方向
N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide has opened up new avenues for scientific research, and there are many future directions for its application. One direction is the development of new this compound derivatives that can modify different amino acid residues and introduce different types of modifications. Another direction is the integration of this compound with other techniques, such as NMR spectroscopy and X-ray crystallography, to obtain complementary information on protein structure and dynamics. Another direction is the application of this compound in drug discovery, where it can be used to screen for protein-ligand interactions and identify new drug targets. Overall, this compound has great potential for advancing our understanding of protein structure and function, and its future applications are promising.
Conclusion
In conclusion, this compound is a small molecule that has gained significant attention in scientific research due to its unique properties. This compound can be synthesized using various methods, and its mechanism of action has been studied in detail. This compound has been extensively used in scientific research, and its applications range from structural biology to drug discovery. This compound has several advantages for lab experiments, but also has some limitations. The future directions for this compound research are promising, and this compound has great potential for advancing our understanding of protein structure and function.
合成方法
N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide can be synthesized using various methods, such as the reaction of 2-(2-furylmethyl)-4-bromo-1-piperidinecarboxamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a base. Another method involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 2-(2-furylmethyl)piperidine-1-carboxamide in the presence of a coupling agent. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
N-(2-furylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide has been extensively used in scientific research due to its unique properties. This compound can modify proteins in a site-specific manner under native conditions, which allows the study of protein structure, dynamics, and interactions. This compound can also be used to study protein-ligand interactions, protein-protein interactions, and protein folding. This compound has been applied in various fields, such as structural biology, proteomics, and drug discovery.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-19(20-13-16-7-4-12-25-16)23-10-8-15(9-11-23)18-21-17(22-26-18)14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBCHLIXESKSLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-thienylmethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561124.png)

![Methyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B7561138.png)


![1-cyclopentyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7561173.png)

![[2-(4-methoxyanilino)-2-oxoethyl] (E)-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B7561202.png)

![1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7561215.png)
![4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7561219.png)
![N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B7561223.png)
![N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561230.png)